molecular formula C7H7Br2NO2 B580082 3,5-Dibromo-2,6-dimethoxypyridine CAS No. 16727-44-9

3,5-Dibromo-2,6-dimethoxypyridine

Cat. No. B580082
CAS RN: 16727-44-9
M. Wt: 296.946
InChI Key: SQWUBNSHUMRETN-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-dimethoxypyridine is a chemical compound with the molecular formula C7H7Br2NO2 . It has an average mass of 296.944 Da and a monoisotopic mass of 294.884338 Da .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-2,6-dimethoxypyridine consists of 7 carbon atoms, 7 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3,5-Dibromo-2,6-dimethoxypyridine has a density of 1.8±0.1 g/cm3, a boiling point of 260.7±35.0 °C at 760 mmHg, and a flash point of 111.5±25.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Spectroscopic Studies

    • Field : Physical Chemistry
    • Application : 3,5-Dibromo-2,6-dimethoxypyridine has been used in experimental and theoretical spectroscopic studies .
    • Methods : These studies often involve the use of various spectroscopic techniques to investigate the electronic structure of the molecule. The HOMO-LUMO, NBO and NLMO analysis of the molecule is also performed .
    • Results : The results of these studies can provide valuable insights into the electronic properties of the molecule, which can be useful in various applications .
  • Synthesis of Derivatives

    • Field : Organic Chemistry
    • Application : 3,5-Dibromo-2,6-dimethoxypyridine can be used in the synthesis of various derivatives .
    • Methods : This typically involves reactions with various reagents under specific conditions to form new compounds .
    • Results : The resulting compounds can have a wide range of properties and potential applications .
  • Sonogashira Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : 3,5-Dibromo-2,6-dimethoxypyridine has been used in Sonogashira cross-coupling reactions .
    • Methods : These reactions involve the coupling of an aryl or vinyl halide with a terminal alkyne to form a new carbon-carbon bond .
    • Results : The optimized conditions give access to a variety of mono-, di-, tri- and tetraalkynylated pyridines in good yields .
  • Preparation of Benzopyranone Derivatives

    • Field : Medicinal Chemistry
    • Application : 3,5-Dibromo-2,6-dimethoxypyridine can be used in the preparation of benzopyranone derivatives .
    • Methods : This typically involves reactions with various reagents under specific conditions to form new compounds .
    • Results : The resulting compounds can act as positive GABAA receptor modulators .
  • Preparation of Pyrazine Derivatives

    • Field : Medicinal Chemistry
    • Application : 3,5-Dibromo-2,6-dimethoxypyridine can be used in the preparation of pyrazine derivatives .
    • Methods : This typically involves reactions with various reagents under specific conditions to form new compounds .
    • Results : The resulting compounds can act as orally active corticotropin releasing factor-1 receptor antagonists .
  • Microwave-Enhanced Synthesis of Trisubstituted Pyridazines

    • Field : Organic Chemistry
    • Application : 3,5-Dibromo-2,6-dimethoxypyridine can be used in the microwave-enhanced synthesis of trisubstituted pyridazines .
    • Methods : This typically involves reactions with various reagents under specific conditions to form new compounds .
    • Results : The resulting compounds can have a wide range of properties and potential applications .

Safety And Hazards

3,5-Dibromo-2,6-dimethoxypyridine is considered hazardous. It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dibromo-2,6-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWUBNSHUMRETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654774
Record name 3,5-Dibromo-2,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2,6-dimethoxypyridine

CAS RN

16727-44-9
Record name 3,5-Dibromo-2,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
6
Citations
KH Lam, R Gambari, MCW Yuen, CW Kan… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 2,6-dimethoxylpyridinyl phosphine oxides have been synthesized and examined for their antitumor activity. 2,6-Dimethoxy-3-phenyl-4-diphenylphosphinoylpyridine 2 has …
Number of citations: 41 www.sciencedirect.com
MP Mertes, J Zielinski, C Pillar - Journal of Medicinal Chemistry, 1967 - ACS Publications
The synthesis of the title compounds as potential inhibitors of thymidylate synthetase was approached by modification of the procedure used inthe synthesis of pseudouridine. Treatment …
Number of citations: 43 pubs.acs.org
CH Jen, TC Chien - Nucleosides, Nucleotides and Nucleic Acids, 2010 - Taylor & Francis
A thorough study for the synthesis of 1-deazauridine is described. 3-Bromo-2,6-dimethoxy-5-(β- d -ribofuranosyl)pyridine, a synthetic precursor for 1-deazauridine, was prepared in …
Number of citations: 1 www.tandfonline.com
J Zielinski - 1966 - search.proquest.com
I thank Dr. Edward E. Smis sman for encouraging me to pursue a graduate career, for allowing me to work in this department and, above all, for giving to me and to so many others the …
Number of citations: 2 search.proquest.com
CJ Seel, A Králı́k, M Hacker, A Frank, B König… - core.ac.uk
Solvents used in reactions were pa grade. Solvents for chromatography were technical grade and distilled prior to use. Reactions were monitored by thin layer chromatography (TLC) …
Number of citations: 0 core.ac.uk
任政宏 - 2007 - airitilibrary.com
本論文第一部分主要是根據6-cyanouridine 5’-monophosphate (6-CN-UMP) 在orotidine 5’-monophosphate decarboxylase (ODCase) 催化下轉換成barbiturate nucleoside 5’- …
Number of citations: 0 www.airitilibrary.com

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